![molecular formula C21H12ClNO B15125301 10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
10-Chloro-2-phenylphenanthro[3,4-d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is a heterocyclic compound characterized by its unique structure, which includes a phenanthrene backbone fused with an oxazole ring and substituted with a chlorine atom and a phenyl group. This compound is known for its stability and distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 9,10-phenanthrenequinone with 2-aminobenzophenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
化学反応の分析
Types of Reactions
10-Chloro-2-phenylphenanthro[3,4-d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl and phenanthrene rings can undergo electrophilic substitution reactions, such as nitration or bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals .
科学的研究の応用
10-Chloro-2-phenylphenanthro[3,4-d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-4,5-dihydrooxazole
- 4,5-Dihydro-2-phenyloxazole
Uniqueness
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is unique due to its specific substitution pattern and the presence of both phenyl and phenanthrene moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
特性
分子式 |
C21H12ClNO |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole |
InChI |
InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H |
InChIキー |
OVSSHXQZHDRKMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
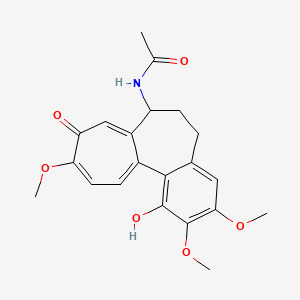
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)


![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
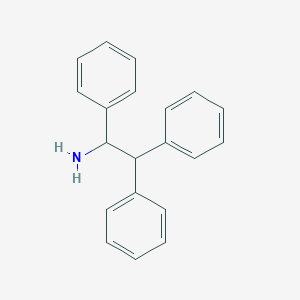

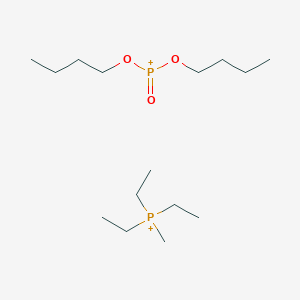
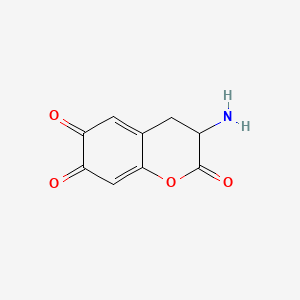
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)
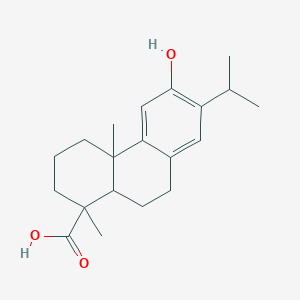
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
